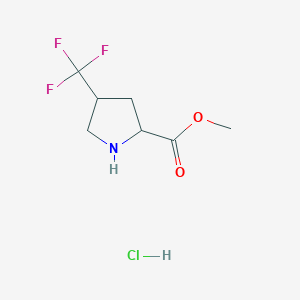
4-(トリフルオロメチル)ピロリジン-2-カルボン酸メチル;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
農薬:作物保護
TFMP誘導体は、害虫から作物を保護する上で重要な役割を果たしています。最初のTFMP誘導体であるフルアジホップ-ブチルの導入は、農薬市場に革命をもたらしました。それ以来、20種類以上の新しいTFMP含有農薬がISO共通名を獲得しています。 これらの化合物は、フッ素原子の物理化学的特性とピリジン部分のユニークな組み合わせによる生物活性を持っています .
医薬品:薬剤開発
いくつかのTFMP誘導体は医薬品にも応用されています。注目すべきは、TFMP部分を有する5つの医薬品と2つの獣医用医薬品が市販されています。さらに、多くの候補が現在臨床試験中です。 フッ素原子の薬物特性への影響とピリジン骨格の組み合わせにより、それらの有効性が生まれます .
機能性材料:フッ素化有機化合物
TFMP誘導体を含むフッ素含有化合物は、機能性材料において不可欠なものとなっています。それらの生物活性と物理的特性に対するユニークな効果により、研究者にとって貴重なツールとなっています。 実際、過去20年間に発売された農薬の50%以上がフッ素化されており、その約40%がトリフルオロメチル基を含んでいます .
逆アゴニスト:RORγt受容体のモジュレーション
最近の研究では、ピロリジン誘導体をレチノイン酸関連孤児受容体γ(RORγt)の逆アゴニストとして使用することについて調査が行われています。これらの化合物は、自己免疫疾患の研究に期待されています。 立体化学的修飾は、それらの活性を大きく影響するため、構造のバリエーションが重要であることを強調しています .
抗菌性
SAR調査により、TFMP誘導体は抗菌性を示すことが明らかになっています。N'-置換基と4'-フェニル置換基の性質が、それらの有効性に影響を与えます。 例えば、N'-Phと4'-PhNO2誘導体は、抗菌性を強化しています .
気相反応:合成への応用
TFMPとその誘導体は気相反応に関与しており、有機合成において貴重な中間体となっています。 研究者は、新しい用途を探求し続けており、それらのユニークな化学的特性は、それらの汎用性に貢献しています .
要約すると、4-(トリフルオロメチル)ピロリジン-2-カルボン酸メチル塩酸塩は、作物保護から薬物開発、機能性材料まで、さまざまな科学分野で大きな可能性を秘めています。 その多面的な特性は、革新的な研究と応用を促進し続けています . 詳細が必要な場合や、さらに質問がある場合は、お気軽にお問い合わせください!
作用機序
The mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride is not well understood. However, it has been suggested that Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride may act as a modulator of various biological pathways, including the immune system, inflammation, and apoptosis. Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride may also interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride can inhibit the proliferation of cancer cells, modulate the immune response, and reduce inflammation. In vivo studies have shown that Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride can reduce tumor growth, alleviate pain and inflammation, and improve cognitive function.
実験室実験の利点と制限
Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride has several advantages and limitations for lab experiments. The advantages include its high purity, stability, and ease of synthesis. The limitations include its limited solubility in water, which may affect its bioavailability and pharmacokinetic properties, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its potential as a building block for the synthesis of various functional materials, including polymers, liquid crystals, and organic semiconductors. Additionally, further studies are needed to understand the mechanism of action of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride and its interaction with various cellular targets.
Conclusion
In conclusion, Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride has been investigated for its potential as a drug candidate for the treatment of various diseases, as well as its potential as a building block for the synthesis of various functional materials. Further studies are needed to understand its mechanism of action and its interaction with various cellular targets.
合成法
The synthesis of Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride involves a multi-step process that includes the reaction of 4-(trifluoromethyl)pyrrolidine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester. The methyl ester is then converted into Methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride hydrochloride by reacting it with hydrochloric acid. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
methyl 4-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)5-2-4(3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYOWIHHHSZCRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

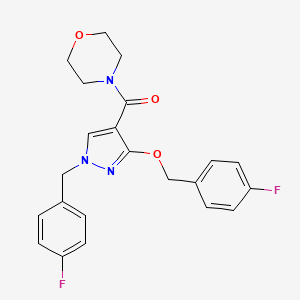
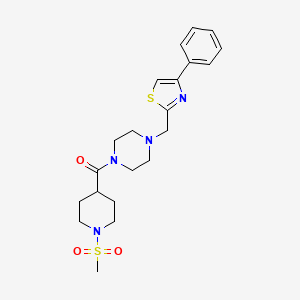
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)
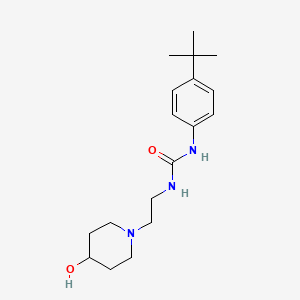
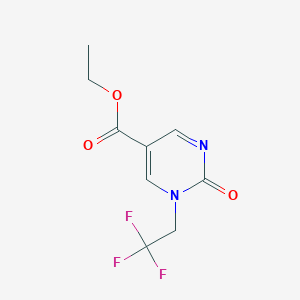
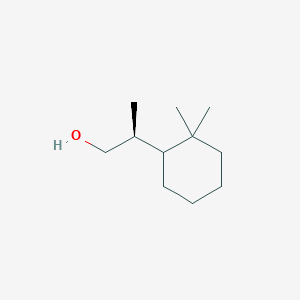
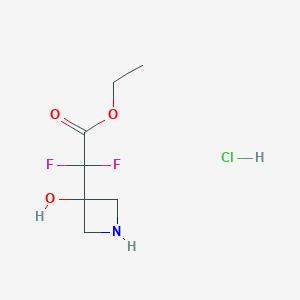

![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)
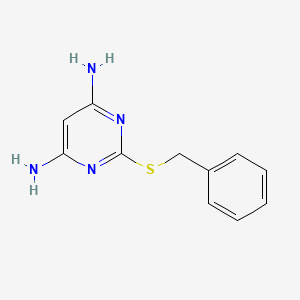
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-bromo-6-methylpyridine-3-carboxamide](/img/structure/B2389200.png)